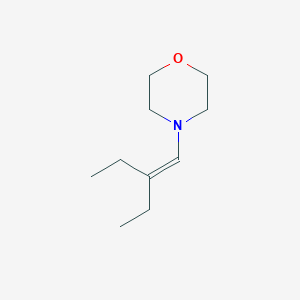

4-(2-Ethyl-1-butenyl)-morpholine

説明

4-(2-Ethyl-1-butenyl)-morpholine is a substituted morpholine derivative characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a 2-ethyl-1-butenyl chain. This compound’s structure combines the rigidity of the morpholine ring with the flexibility of the alkenyl side chain, which may influence its physicochemical properties, such as lipophilicity, solubility, and steric bulk.

特性

CAS番号 |

28478-26-4 |

|---|---|

分子式 |

C10H19NO |

分子量 |

169.26 g/mol |

IUPAC名 |

4-(2-ethylbut-1-enyl)morpholine |

InChI |

InChI=1S/C10H19NO/c1-3-10(4-2)9-11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |

InChIキー |

XAAWNHUYVLXFRW-UHFFFAOYSA-N |

正規SMILES |

CCC(=CN1CCOCC1)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1-butenyl)-morpholine typically involves the reaction of morpholine with 2-ethyl-1-butenyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{2-Ethyl-1-butenyl halide} \rightarrow \text{4-(2-Ethyl-1-butenyl)-morpholine} + \text{Halide ion} ]

Industrial Production Methods

In an industrial setting, the production of 4-(2-Ethyl-1-butenyl)-morpholine can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography can be used to isolate the desired product.

化学反応の分析

Types of Reactions

4-(2-Ethyl-1-butenyl)-morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the butenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

Oxidation: Hydroxylated derivatives, oxides

Reduction: Reduced morpholine derivatives

Substitution: Substituted morpholine derivatives

科学的研究の応用

4-(2-Ethyl-1-butenyl)-morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 4-(2-Ethyl-1-butenyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring allows for hydrogen bonding and electrostatic interactions with target molecules, while the 2-ethyl-1-butenyl group can enhance lipophilicity and membrane permeability.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-(2-Ethyl-1-butenyl)-morpholine with structurally related morpholine derivatives, focusing on substituent effects, synthesis strategies, and biological activities.

Substituent Effects and Structural Diversity

The biological and chemical behavior of morpholine derivatives is heavily influenced by substituents attached to the ring. Key examples include:

*Calculated based on molecular formulas where possible.

†Estimated due to structural complexity.

- Aromatic substituents (e.g., phenylthiazol in VPC-14228) increase π-π stacking interactions, which may improve binding to hydrophobic pockets in proteins like the androgen receptor . Electron-withdrawing groups (e.g., fluorine in EP 2 402 347 A1 derivatives) enhance metabolic stability and influence receptor binding kinetics .

Physicochemical Properties

生物活性

4-(2-Ethyl-1-butenyl)-morpholine is a morpholine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a morpholine ring substituted with a 2-ethyl-1-butenyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₉H₁₅N

- Molecular Weight : 139.23 g/mol

- Structure : The morpholine ring contributes to the compound's lipophilicity, which may enhance its ability to penetrate biological membranes.

The biological activity of 4-(2-Ethyl-1-butenyl)-morpholine is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other morpholine derivatives that have demonstrated inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism .

- Receptor Interaction : It may interact with various receptors involved in metabolic processes, potentially modulating insulin secretion or glucose homeostasis.

Antimicrobial Properties

Research indicates that derivatives of morpholine, including 4-(2-Ethyl-1-butenyl)-morpholine, exhibit antimicrobial activity. For instance, studies have shown that morpholine derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Antidiabetic Potential

Given the structural similarities to known DPP-4 inhibitors, this compound may also have antidiabetic properties. DPP-4 inhibitors are known for their role in increasing insulin secretion and decreasing glucagon levels, which helps in managing type 2 diabetes .

Study on Antimicrobial Activity

A study conducted on various morpholine derivatives demonstrated that 4-(2-Ethyl-1-butenyl)-morpholine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(2-Ethyl-1-butenyl)-morpholine | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Antidiabetic Activity Assessment

In another study focusing on the antidiabetic effects of morpholine derivatives, compounds similar to 4-(2-Ethyl-1-butenyl)-morpholine were evaluated for their ability to inhibit DPP-4 activity. The results indicated a dose-dependent inhibition of DPP-4, leading to enhanced GLP-1 levels and improved glycemic control in diabetic animal models.

| Dose (mg/kg) | DPP-4 Inhibition (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。